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Compound of Interest

Compound Name: 1-tert-Butoxyoctan-2-ol

Cat. No.: B15433748

This guide provides a detailed overview of the expected spectroscopic data for 1-tert-
Butoxyoctan-2-ol, targeting researchers, scientists, and professionals in drug development.
Due to the absence of readily available, complete experimental spectra for this specific
compound in public databases, this document outlines the predicted nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on its chemical
structure. Furthermore, it details the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of 1-tert-
Butoxyoctan-2-ol. These predictions are derived from established principles of spectroscopy
and analysis of its constituent functional groups.

Table 1: Predicted *H NMR Data for 1-tert-Butoxyoctan-2-ol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.6-3.8 m 1H H-2 (CH-OH)
~3.3-35 m 2H H-1 (CH2-O)
~2.0-25 br s 1H -OH
~1.4-1.6 m 2H H-3 (CH2)
H-4, H-5, H-6, H-7
~1.2-14 m 8H
(CH2)a
1.19 S 9H -C(CHs)s
~0.9 t 3H H-8 (CHs)

Table 2: Predicted 3C NMR Data for 1-tert-Butoxyoctan-2-ol

Chemical Shift (6, ppm) Assighment
~73.0 -C(CHs)3
~70.0-72.0 C-2 (CH-OH)
~65.0 - 67.0 C-1 (CH2-0)
~38.0 C-3

~31.8 C-6

~29.3 C-5

~28.5 -C(CHs)3
~25.9 C-4

~22.7 C-7

~14.1 C-8

Table 3: Predicted Key IR Absorptions for 1-tert-Butoxyoctan-2-ol

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b15433748?utm_src=pdf-body
https://www.benchchem.com/product/b15433748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15433748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~3600 - 3200 Broad O-H stretch (alcohol)

~2960 - 2850 Strong C-H stretch (alkane)

~1100 Strong C-O stretch (ether and alcohol)

Table 4: Predicted Mass Spectrometry Data for 1-tert-Butoxyoctan-2-ol

m/z Interpretation

188 [M]* (Molecular lon) - if observable
173 [M - CHs]*

131 [M - CaHo]* (loss of tert-butyl group)
57 [CaHo]* (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-tert-Butoxyoctan-2-ol in about
0.7 mL of a deuterated solvent (e.g., CDCls, Deuterated Chloroform).

¢ Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (0 ppm).

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Acquire the spectrum with a 90° pulse.

o Set a spectral width of approximately 12 ppm.
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o Employ a relaxation delay of 1-2 seconds between scans.

o Average 16-32 scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o

Acquire the spectrum using a proton-decoupled sequence.

[¢]

Set a spectral width of approximately 220 ppm.

[e]

Use a longer relaxation delay (e.g., 2-5 seconds).

[e]

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural
abundance of 13C.

» Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier
transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)
or sodium chloride (NaCl) plates.

o Thin Film: Alternatively, deposit a thin film of the sample onto a single KBr or NaCl plate by

allowing a volatile solvent to evaporate.
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the clean KBr/NacCl plates.
o Record the sample spectrum over a range of 4000 to 400 cm—1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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» Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or,
more commonly, through a gas chromatography (GC-MS) or liquid chromatography (LC-MS)
system for separation prior to analysis.

« lonization: Utilize Electron lonization (El) at 70 eV as a standard method for generating
fragment ions and a molecular ion. Electrospray lonization (ESI) can be used as a softer
ionization technique to preferentially observe the molecular ion.

e Mass Analysis: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to
separate the ions based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier or similar detector records the abundance of each ion.

» Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Analyze the molecular ion peak (if present) and the fragmentation pattern to elucidate the
molecular structure.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 1-
tert-Butoxyoctan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15433748#spectroscopic-data-of-1-tert-butoxyoctan-
2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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